REACTION_SMILES
|
[CH2:20]([Cl:21])[Cl:22].[CH3:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][N:17]=[C:18]=[O:19].[NH2:1][CH:2]([CH2:3][OH:4])[c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1>>[NH:1]([CH:2]([CH2:3][OH:4])[c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1)[C:18]([NH:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH3:11])=[O:19]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCN=C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(CO)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCNC(=O)NC(CO)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |